molecular formula C21H22N2O6S2 B4539727 2,5-dimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

2,5-dimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

Cat. No. B4539727
M. Wt: 462.5 g/mol
InChI Key: PGZRGLWDEQSMPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves interactions between specific sulfonyl chlorides and amines or sulfonamides. For example, the synthesis of related compounds involves the interaction of N-(dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to structurally characterized compounds through X-ray single crystal diffraction and further supported by ab initio quantum-chemical calculations (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often complex, with sterically hindered molecules organized as molecular crystals. The detailed molecular structure can be elucidated through crystallography, revealing intricate details like bond lengths, angles, and crystal system parameters (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactions typically involve substitution reactions in aqueous solutions. Kinetic investigations correlate well with the stereochemical characteristics of the molecules, indicating that their steric hindrance plays a significant role in their reactivity and interactions (Rublova et al., 2017).

Physical Properties Analysis

Physical properties, including crystallography, offer insight into the compound's structural characteristics. The determination of space groups, unit cell dimensions, and hydrogen bonding types are critical for understanding the physical behavior and potential applications of these compounds.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are diverse, with many compounds exhibiting biological activity, including antimicrobial properties. For instance, related sulfonamide compounds have shown interesting antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential in medical and pharmaceutical applications (Chohan & Shad, 2011).

properties

IUPAC Name

2,5-dimethoxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S2/c1-15-4-11-19(12-5-15)30(24,25)22-16-6-8-17(9-7-16)23-31(26,27)21-14-18(28-2)10-13-20(21)29-3/h4-14,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZRGLWDEQSMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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